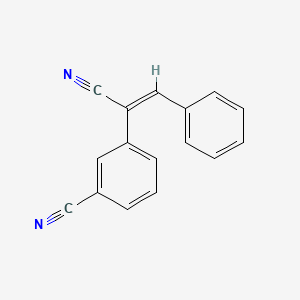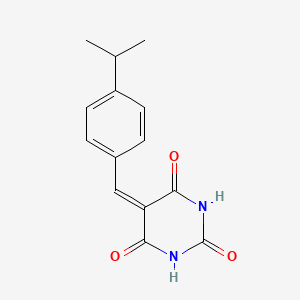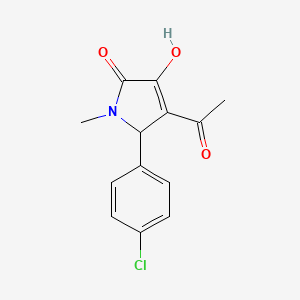
2-imino-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-imino-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. It is a thiazolidinone derivative that possesses a nitrobenzyl moiety at the fifth position and an imino group at the second position of the thiazolidinone ring. This compound exhibits a broad range of biological activities, including antimicrobial, antiviral, anti-inflammatory, and anticancer properties.
作用機序
The exact mechanism of action of 2-imino-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one is not fully understood. However, it has been suggested that this compound exerts its antimicrobial activity by inhibiting the synthesis of bacterial cell wall components such as peptidoglycan and lipopolysaccharides. It also inhibits the viral replication process by interfering with the viral DNA synthesis. The anti-inflammatory activity of this compound is believed to be due to its ability to inhibit the activation of nuclear factor-kappa B, a transcription factor that regulates the expression of pro-inflammatory cytokines. The anticancer activity of this compound is thought to be due to its ability to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It inhibits the growth of bacterial and fungal strains by disrupting the cell wall synthesis, leading to cell death. It also inhibits the viral replication process by interfering with the viral DNA synthesis. Furthermore, this compound has been found to have anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
実験室実験の利点と制限
One of the main advantages of 2-imino-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one is its broad range of biological activities, which makes it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its low solubility in water, which can affect its bioavailability and limit its use in certain applications.
将来の方向性
There are several future directions for the research on 2-imino-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one. One of the potential applications of this compound is in the development of new antimicrobial agents to combat antibiotic-resistant bacterial strains. Additionally, this compound has shown promise as a potential anticancer agent, and further studies are needed to explore its mechanism of action and potential use in cancer therapy. Furthermore, the anti-inflammatory properties of this compound suggest that it may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Overall, further research is needed to fully understand the potential therapeutic applications of this compound.
合成法
The synthesis of 2-imino-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one can be achieved through various methods. One of the most commonly used methods involves the reaction of 3-nitrobenzylamine with ethyl acetoacetate in the presence of ammonium acetate and acetic acid. The resulting product is then treated with thiosemicarbazide to yield the desired thiazolidinone derivative. Other methods include the reaction of 3-nitrobenzylamine with thiosemicarbazide in the presence of acetic acid and the reaction of ethyl acetoacetate with thiosemicarbazide followed by the addition of 3-nitrobenzyl chloride.
科学的研究の応用
2-imino-5-(3-nitrobenzyl)-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications. It exhibits antimicrobial activity against various bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans. It also possesses antiviral activity against herpes simplex virus type 1 and type 2. Furthermore, this compound has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, it has been found to have anticancer activity against various cancer cell lines, including breast, lung, and colon cancer cells.
特性
IUPAC Name |
2-amino-5-[(3-nitrophenyl)methyl]-1,3-thiazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3S/c11-10-12-9(14)8(17-10)5-6-2-1-3-7(4-6)13(15)16/h1-4,8H,5H2,(H2,11,12,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYPXWTNWDSTSJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])CC2C(=O)N=C(S2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-(trifluoromethyl)phenyl]-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B5161436.png)



![N-{[(4-ethoxy-2-nitrophenyl)amino]carbonothioyl}-4-fluorobenzamide](/img/structure/B5161455.png)
![5-{2-[(4-fluorobenzyl)oxy]benzylidene}-3-(3-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5161459.png)

![N-{5-[(4-ethyl-1-piperazinyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B5161469.png)
![N-(4-ethoxyphenyl)-2-[1-methyl-5-oxo-3-(3-phenylpropyl)-2-thioxo-4-imidazolidinyl]acetamide](/img/structure/B5161482.png)
![N-(2,4-dichlorophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzamide](/img/structure/B5161484.png)


![2,2'-[oxybis(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]dibenzoic acid](/img/structure/B5161511.png)
